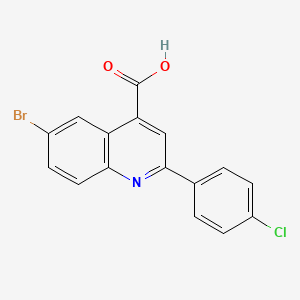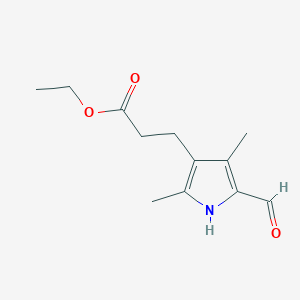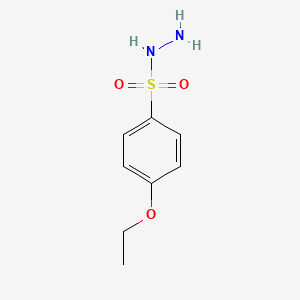
Chlorobis(pentafluoroethyl)phosphine
Overview
Description
Chlorobis(pentafluoroethyl)phosphine is a chemical compound with the molecular formula C4ClF10P . It is used in pharmaceutical testing .
Synthesis Analysis
This compound can be synthesized from the technical product (C2F5)(3)PF2. This compound is first reduced with NaBH4 in a solvent-free reaction at 120 degrees C . The product, P(C2F5)(3), is then treated with an excess of an aqueous sodium hydroxide solution to afford the corresponding phosphinite salt Na+(C2F5)(2)PO- selectively under liberation of pentafluoroethane. Subsequent chlorination with PhPCl4 results in the selective formation of (C2F5)(2)PCl, which is isolated by fractional condensation .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in the gas phase . The gas electron diffraction (GED) pattern for (C2F5)(2)PCl was recorded and found to be described by a two-conformer model .Chemical Reactions Analysis
Tertiary phosphines, like this compound, have been found to be useful in transition metal catalysis and organocatalysis . They inspire the design of new phosphines of various structures and the tuning of their properties .Scientific Research Applications
Synthesis of Ribonucleotides : Chlorobis(amino)phosphines, including derivatives similar to Chlorobis(pentafluoroethyl)phosphine, have been used in the chemical synthesis of dimer ribonucleotides. These compounds react with ribonucleosides and thiols to form phosphorothioites, leading to the creation of ribonucleoside phosphorodithioate triesters. This method is significant in the study of nucleic acids and their analogues (Petersen & Nielsen, 1990).
Structural Analysis in Inorganic Chemistry : Chlorobis(tricyclohexylphosphine)(sulfur dioxide)rhodium(I), a compound structurally related to this compound, has been studied for its unique square planar structure with trans phosphines. The bonding and conformation of such complexes are critical in understanding metal-ligand interactions in inorganic chemistry (Kubas & Ryan, 1981).
Catalysis and Ligand Chemistry : Chlorobis(triphenylphosphine)-nickel(II) complexes, related to this compound, have been utilized in the preparation of cationic pyridinylidene and quinolinylidene complexes. These studies are crucial in developing novel catalytic systems and understanding ligand-metal interactions (Schneider et al., 2006).
Chiral Phosphine Ligands in Organic Synthesis : Chiral ferrocenylphosphine ligands, similar in function to this compound, have been synthesized and used in palladium-catalyzed asymmetric allylation. This research is significant in the field of organic synthesis and the development of chiral catalysts (Sawamura et al., 1992).
Electrochemistry and Battery Technology : Tris(pentafluorophenyl)phosphine, a compound with similarities to this compound, has been investigated as an electrolyte additive to improve the cycling performance of high voltage lithium-ion batteries. This is crucial for advancing battery technology and materials science (Xu et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines . This inspires the design of new phosphines of various structures and the tuning of their properties , suggesting potential future directions in the field of phosphine chemistry.
Properties
IUPAC Name |
chloro-bis(1,1,2,2,2-pentafluoroethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4ClF10P/c5-16(3(12,13)1(6,7)8)4(14,15)2(9,10)11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMISLQQSOAARX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)P(C(C(F)(F)F)(F)F)Cl)(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4ClF10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373899 | |
| Record name | Bis(pentafluoroethyl)phosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35449-89-9 | |
| Record name | Bis(pentafluoroethyl)phosphinous chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



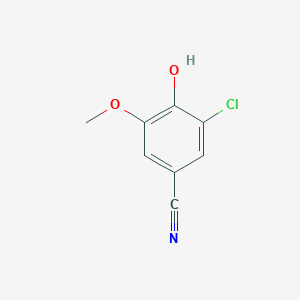
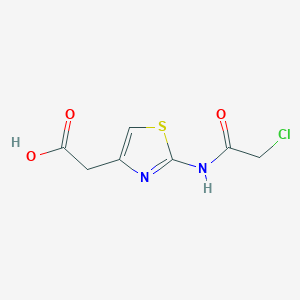
![1-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrrole-2,5-dione](/img/structure/B1596967.png)


